molecular formula C11H12F2O3 B175309 Ethyl 2,2-difluoro-2-(4-methoxyphenyl)acetate CAS No. 112545-98-9

Ethyl 2,2-difluoro-2-(4-methoxyphenyl)acetate

Cat. No.: B175309
CAS No.: 112545-98-9
M. Wt: 230.21 g/mol
InChI Key: NYSRHWGDMXRSMT-UHFFFAOYSA-N
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Description

Ethyl 2,2-difluoro-2-(4-methoxyphenyl)acetate is an organic compound with the molecular formula C11H12F2O3 and a molecular weight of 230.21 g/mol. It is a useful research chemical, often employed as a building block in organic synthesis. The compound features a difluoroacetate moiety and a methoxyphenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,2-difluoro-2-(4-methoxyphenyl)acetate typically involves the esterification of 2,2-difluoro-2-(4-methoxyphenyl)acetic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield . The product is then purified using distillation or recrystallization techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-difluoro-2-(4-methoxyphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The difluoroacetate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: 2,2-difluoro-2-(4-methoxyphenyl)acetic acid.

    Reduction: Ethyl 2,2-difluoro-2-(4-methoxyphenyl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2,2-difluoro-2-(4-methoxyphenyl)acetate is characterized by the following molecular properties:

  • Molecular Formula : C11_{11}H12_{12}F2_{2}O3_{3}
  • Molecular Weight : 230.21 g/mol
  • IUPAC Name : this compound

The compound features a difluoroacetate moiety and a para-methoxyphenyl group, which enhance its reactivity and potential biological interactions.

Enzyme Inhibition Potential

The difluoroacetate group in this compound suggests its potential as an enzyme inhibitor. Compounds with difluoroacetate moieties have been documented to interact with enzymes involved in cellular metabolism, making this compound a candidate for drug development .

Recent studies have explored the synthesis of quinoxalin-2(1H)-one derivatives using potassium salts of difluoroarylacetates, including this compound. The results indicated that these reactions could yield products with good to excellent yields under optimized conditions . This highlights the compound's utility in synthesizing biologically active molecules.

Thermal Stability and Electrical Conductivity

The presence of fluorine atoms in this compound may influence the thermal stability and electrical conductivity of materials. Fluorinated compounds are known for their unique properties, which can be advantageous in developing advanced materials for electronics and coatings.

Polymer Synthesis

The ester functionality of this compound allows it to participate in various chemical reactions essential for polymer synthesis. Its ability to serve as a building block for more complex molecules has been noted in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of Ethyl 2,2-difluoro-2-(4-methoxyphenyl)acetate involves its interaction with specific molecular targets. The difluoroacetate group can inhibit enzymes involved in cellular metabolism by binding to their active sites. The methoxyphenyl group enhances the binding affinity and specificity of the compound to its targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate: Similar in structure but with the methoxy group in the ortho position.

    Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: Contains a fluorosulfonyl group instead of a methoxyphenyl group.

Uniqueness

Ethyl 2,2-difluoro-2-(4-methoxyphenyl)acetate is unique due to its para-methoxyphenyl group, which influences its chemical reactivity and binding properties.

Biological Activity

Ethyl 2,2-difluoro-2-(4-methoxyphenyl)acetate is an organic compound with notable potential in medicinal chemistry due to its unique structural features. The compound consists of a difluoroacetate moiety and a para-methoxyphenyl group, which significantly influence its biological activity and chemical reactivity. This article reviews the biological activity of this compound, focusing on its enzyme inhibition capabilities, anticancer properties, and other pharmacological effects.

Chemical Structure and Properties

  • Molecular Formula : C11H12F2O3
  • Molecular Weight : 230.21 g/mol
  • Structural Features :
    • Difluoroacetate group
    • Para-methoxyphenyl substitution

The presence of fluorine atoms and the methoxy group enhances the compound's reactivity and interaction with biological targets, making it a candidate for further pharmacological exploration.

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. The difluoroacetate moiety may interact with specific enzymes involved in metabolic pathways, potentially inhibiting their activity. The binding affinity is believed to be influenced by the para-methoxy group, which enhances specificity for certain enzyme active sites .

Anticancer Activity

Recent studies have demonstrated the compound's antiproliferative effects against various cancer cell lines:

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • Hs578T (triple-negative breast cancer)
  • IC50 Values :
    • MCF-7: 0.075 µM
    • Hs578T: 0.033 µM

These results indicate that this compound exhibits significant cytotoxicity at nanomolar concentrations, suggesting a strong potential for development as an anticancer agent .

Mechanistic Insights

Mechanistic studies have revealed that the compound may disrupt critical cellular processes involved in cancer progression. For instance, it has been shown to interfere with cell cycle regulation and apoptosis pathways in treated cancer cells .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features:

Substituent Effect on Activity
Para-methoxy groupIncreases binding affinity and specificity
Difluoroacetate moietyEnhances interaction with enzyme targets
Variations in positionAltered electronic properties can affect potency

Studies indicate that modifications to the methoxy position or substituents on the phenyl ring can significantly impact the compound's efficacy .

Case Studies and Experimental Findings

Several case studies highlight the compound's biological activity:

  • Anti-HIV Activity : Compounds structurally similar to this compound have shown promising anti-HIV properties by inhibiting viral replication through disruption of capsid assembly .
  • Antiproliferative Studies : In vitro studies demonstrated that derivatives of this compound exhibited varied levels of cytotoxicity across different cancer cell lines, underscoring the importance of structural modifications in enhancing therapeutic efficacy .

Properties

IUPAC Name

ethyl 2,2-difluoro-2-(4-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O3/c1-3-16-10(14)11(12,13)8-4-6-9(15-2)7-5-8/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYSRHWGDMXRSMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)OC)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40445411
Record name Ethyl Difluoro-(4-methoxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112545-98-9
Record name Ethyl Difluoro-(4-methoxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 2,2-difluoro-2-(4-methoxyphenyl)acetate
Ethyl 2,2-difluoro-2-(4-methoxyphenyl)acetate
Ethyl 2,2-difluoro-2-(4-methoxyphenyl)acetate
Ethyl 2,2-difluoro-2-(4-methoxyphenyl)acetate
Ethyl 2,2-difluoro-2-(4-methoxyphenyl)acetate
Ethyl 2,2-difluoro-2-(4-methoxyphenyl)acetate

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